A Comprehensive Guide to the Synthesis and Characterization of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
A Comprehensive Guide to the Synthesis and Characterization of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Abstract
This technical guide provides a detailed exploration of the synthesis and comprehensive characterization of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS No: 1266232-14-7), a key intermediate in contemporary medicinal chemistry.[1][2] This document is tailored for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We delve into a robust synthetic pathway, from accessible starting materials to the final crystalline salt, and articulate a suite of analytical techniques essential for structural verification and purity assessment. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Introduction and Strategic Importance
The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[3] The introduction of a fluorine atom at the 6-position and an amine at the 3-position creates a versatile building block, 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine, for accessing novel chemical space. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The amine handle provides a convenient point for further chemical elaboration. This guide presents a logical and efficient pathway to its hydrochloride salt, a stable and easily handled form of the amine.
Retrosynthetic Analysis and Synthesis Strategy
A sound synthetic strategy begins with a logical disconnection of the target molecule. Our retrosynthetic analysis identifies a key C-N bond formation at the C3 position as the final strategic step, leading back to a ketone intermediate. This ketone, 6-Fluoro-2,3-dihydro-1-benzofuran-3-one, becomes the central building block of our synthesis.
Caption: Forward synthesis workflow diagram.
Protocol 1: Synthesis of 6-Fluoro-1-benzofuran-3(2H)-one
This intermediate is synthesized in a three-step sequence starting from 4-fluorophenol.
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Step 1: Ortho-formylation of 4-Fluorophenol. The Reimer-Tiemann reaction is employed to introduce a formyl group ortho to the hydroxyl group, a classic method for this transformation.
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Dissolve 4-fluorophenol in aqueous sodium hydroxide.
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Heat the solution and add chloroform dropwise while maintaining the temperature.
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After the addition is complete, reflux the mixture for several hours.
-
Cool the reaction, acidify with hydrochloric acid, and perform steam distillation to isolate the 5-fluoro-2-hydroxybenzaldehyde. The ortho-isomer is the major product due to stabilization by intramolecular hydrogen bonding.
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-
Step 2: Williamson Ether Synthesis. The phenolic hydroxyl group is alkylated with ethyl bromoacetate.
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Combine 5-fluoro-2-hydroxybenzaldehyde, ethyl bromoacetate, and potassium carbonate (a mild base to deprotonate the phenol) in acetone.
-
Reflux the mixture until TLC indicates the consumption of the starting material.
-
Filter off the inorganic salts and concentrate the filtrate to yield ethyl 2-((4-fluoro-2-formyl)phenoxy)acetate.
-
-
Step 3: Intramolecular Cyclization. An intramolecular Claisen-type condensation is used to form the five-membered ring.
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the product from Step 2 dropwise to the ethoxide solution at room temperature. The ethoxide acts as a strong base to generate a carbanion, which attacks the aldehyde carbonyl.
-
Stir for several hours, then quench the reaction with acid. Subsequent heating promotes decarboxylation.
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Extract the product into an organic solvent, wash, dry, and concentrate. Purify via column chromatography or recrystallization to obtain pure 6-fluoro-1-benzofuran-3(2H)-one.
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Protocol 2: Synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Step 4: Oximation of the Ketone. The ketone is converted to its corresponding oxime, which serves as a precursor to the amine. [4] 1. Dissolve 6-fluoro-1-benzofuran-3(2H)-one in ethanol. 2. Add hydroxylamine hydrochloride and a weak base such as pyridine or sodium acetate. Pyridine acts as a scavenger for the HCl generated, driving the reaction to completion. 3. Reflux the mixture for 1-2 hours. Monitor by TLC. 4. Cool the reaction and pour it into water to precipitate the 6-fluoro-1-benzofuran-3(2H)-one oxime. Filter and dry the solid.
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Step 5: Reduction of the Oxime. The C=N bond of the oxime is reduced to form the primary amine.
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Rationale: Several reducing agents can be used. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method. Alternatively, a dissolving metal reduction (e.g., zinc powder in acetic acid) is a robust and scalable option that avoids the need for high-pressure hydrogenation equipment.
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Procedure (Zn/AcOH): Suspend the oxime in glacial acetic acid.
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Add zinc dust portion-wise while controlling the temperature with an ice bath.
-
After the addition, stir at room temperature until the reaction is complete.
-
Filter off the excess zinc and basify the filtrate with a strong base (e.g., NaOH) to pH > 12.
-
Extract the free amine into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.
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-
Step 6: Hydrochloride Salt Formation. The final step involves converting the free base amine, which may be an oil, into a stable, crystalline hydrochloride salt.
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Dissolve the crude amine from Step 5 in a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in ether (or isopropanol) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as a solid. [1]
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Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like DMSO-d₆ or D₂O.
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¹H NMR: The proton NMR spectrum will provide key information. The signals for the benzylic protons at the C2 position and the methine proton at the C3 position are particularly diagnostic. [5]Their coupling pattern reveals their relative stereochemistry. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom.
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¹³C NMR: The carbon spectrum will show the expected number of signals, including the characteristic C-F coupled carbons in the aromatic region. [6]
Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz) Chemical Shift (δ, ppm) Assignment & Multiplicity ~8.50 br s, 3H, -NH₃⁺ ~7.30 - 7.00 m, 3H, Aromatic-H ~4.80 m, 1H, -CH(NH₃⁺)- ~4.65 dd, 1H, -OCH₂- (diastereotopic) | ~4.25 | dd, 1H, -OCH₂- (diastereotopic) |
| Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Notes |
| ~160.0 | C-F (Large ¹JCF coupling) |
| ~155.0 | C-O (Aromatic) |
| ~125.0 - 110.0 | Aromatic carbons |
| ~75.0 | -OC H₂- |
| ~50.0 | -C H(NH₃⁺)- |
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected M⁺ for C₈H₈FNO (Free Base): 153.06 g/mol .
-
High-Resolution MS (HRMS): Should confirm the elemental composition to within a few ppm (e.g., Calculated for [M+H]⁺ C₈H₉FNO⁺: 154.0662, Found: 154.066x). [7]* Fragmentation: Key fragments would arise from the loss of the amine group or cleavage of the dihydrofuran ring. [8][9] Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. [8][10][11]
Characteristic IR Absorption Bands Wavenumber (cm⁻¹) Functional Group Assignment 3100 - 2800 N-H stretch (from -NH₃⁺) ~1600, ~1500 C=C stretch (aromatic ring) ~1250 C-O stretch (aryl ether) | ~1100 | C-F stretch (aryl fluoride) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed. [12]
| Illustrative HPLC Method Parameters | |
|---|---|
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A successful synthesis should yield a final product with a purity of ≥98% by HPLC area percent. [2]
Physical Properties
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Appearance: White to off-white solid. [13]* Molecular Formula: C₈H₉ClFNO. [1][14]* Molecular Weight: 189.61 g/mol . [1][2]* Melting Point: Should be determined using a calibrated apparatus and reported as a range.
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis carry specific hazards (e.g., chloroform is a suspected carcinogen, strong acids and bases are corrosive). Researchers must consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This guide has outlined a comprehensive and scientifically-grounded approach to the synthesis and characterization of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. By detailing not only the procedures but also the underlying chemical principles, we provide researchers with a robust framework for producing and verifying this valuable chemical intermediate. The described synthetic route is logical and utilizes established chemical transformations, while the multi-technique characterization plan ensures the final product's identity, structure, and purity can be confirmed with high confidence.
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